molecular formula C12H19ClN2O2 B1440808 2-Amino-N-(4-methoxyphenyl)-3-methylbutanamide hydrochloride CAS No. 1236255-24-5

2-Amino-N-(4-methoxyphenyl)-3-methylbutanamide hydrochloride

Cat. No. B1440808
M. Wt: 258.74 g/mol
InChI Key: WAJSALFXNKEPKN-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Anticonvulsant and Pain-Attenuating Properties

Primary amino acid derivatives (PAADs), such as 2-amino-N-(4-methoxyphenyl)-3-methylbutanamide, have demonstrated pronounced activities in anticonvulsant models and neuropathic pain models. These compounds have shown superior anticonvulsant activities compared to some established drugs like phenobarbital (King et al., 2011).

Cancer Biomarker Studies

Compounds similar to 2-amino-N-(4-methoxyphenyl)-3-methylbutanamide have been synthesized for evaluating their potential as cancer biomarkers using positron emission tomography (PET) (Zheng et al., 2004).

Corrosion Inhibition

The derivative 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, related to 2-amino-N-(4-methoxyphenyl)-3-methylbutanamide, is effective in inhibiting acidic corrosion of mild steel. This compound has achieved high inhibition efficiency, indicating its potential in industrial applications (Bentiss et al., 2009).

Radiosynthesis for Medical Imaging

Derivatives of 2-amino-N-(4-methoxyphenyl)-3-methylbutanamide, such as CGS 27023A, have been used in radiosynthesis for small-animal PET studies, indicating their use in medical imaging and diagnosis (Wagner et al., 2009).

Component in AM-Toxins

2-amino-N-(4-methoxyphenyl)-3-methylbutanamide-related compounds, such as 2-amino-5-(p-methoxyphenyl)pentanoic acid, are components in AM-toxins, which are significant in the study of plant pathology and biochemistry (Shimohigashi et al., 1976).

Antibacterial Properties

Certain derivatives of 2-amino-N-(4-methoxyphenyl)-3-methylbutanamide have been explored for their antibacterial properties, contributing to the development of new antimicrobial agents (Zhi et al., 2005).

Photosensitizer for Cancer Treatment

Derivatives of 2-amino-N-(4-methoxyphenyl)-3-methylbutanamide have been studied as potential photosensitizers for cancer treatment in photodynamic therapy, showing promising results in terms of singlet oxygen quantum yield (Pişkin et al., 2020).

Cardiovascular Research

The compound has been used in studies related to coronary blood flow, especially in conditions of coronary sclerosis and acute myocardial ischemia, indicating its relevance in cardiovascular research (Saito et al., 1977).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-amino-N-(4-methoxyphenyl)-3-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.ClH/c1-8(2)11(13)12(15)14-9-4-6-10(16-3)7-5-9;/h4-8,11H,13H2,1-3H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJSALFXNKEPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(4-methoxyphenyl)-3-methylbutanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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